The Indole-6-yl Morpholine Scaffold: A Technical Guide for Medicinal Chemists
The Indole-6-yl Morpholine Scaffold: A Technical Guide for Medicinal Chemists
This guide explores the Indole-6-yl Morpholine scaffold, a privileged structural motif in modern medicinal chemistry.[1][2] By fusing the lipophilic, bioactive indole core with the solubility-enhancing, hydrogen-bond-accepting morpholine ring, researchers can access a unique chemical space ideal for targeting kinases (PI3K/mTOR), GPCRs, and oxidative enzymes (NOX2).[2][3]
Executive Summary: The "Privileged" Fusion
The Indole-6-yl morpholine scaffold represents a strategic convergence of two "privileged structures."[1][2] The indole ring serves as a robust scaffold mimicking the amino acid tryptophan, capable of pi-pi stacking and hydrophobic interactions within protein pockets.[2][3] The morpholine moiety, attached at the C6 position, functions as a dual-purpose handle: it dramatically improves aqueous solubility and metabolic stability while providing a critical hydrogen-bond acceptor (the ether oxygen) often required for kinase hinge binding.[2][3]
Key Therapeutic Applications:
-
Kinase Inhibition: Targeting the ATP-binding pocket of PI3K, mTOR, and tyrosine kinases.[3]
-
Oxidative Stress Modulation: Inhibition of NADPH Oxidase 2 (NOX2).[1][2][3][4][5][6]
-
CNS Agents: Modulation of serotonin and dopamine receptors due to the indole's structural similarity to neurotransmitters.[2]
Structural Biology & Pharmacophore Analysis
2.1 The Hinge Binding Hypothesis
In kinase drug discovery, the morpholine oxygen is a canonical "hinge binder."[2][3] When positioned at the C6 of an indole, the morpholine projects into the solvent-exposed region or interacts with specific residues in the ATP-binding cleft.[2]
-
H-Bond Acceptor: The morpholine oxygen (position 4 relative to nitrogen) acts as a weak base and H-bond acceptor.[1][2] In PI3K
inhibitors, this oxygen typically forms a hydrogen bond with the backbone amide of Val851 .[2][3][7] -
Solubility Vector: The C6 position orients the morpholine away from the hydrophobic core, allowing it to interact with bulk solvent, thereby lowering logP and improving oral bioavailability.[3]
-
Electronic Tuning: The morpholine nitrogen at C6 is a strong electron donor (+M effect), increasing the electron density of the indole ring.[2][3] This makes the C3 position more nucleophilic and the N1 proton more acidic (
shift), altering the binding kinetics.[2][3]
2.2 Visualization: Pharmacophore Binding Mode
The following diagram illustrates the theoretical binding mode of a 6-morpholinoindole inhibitor within a generic kinase active site.
Figure 1: Pharmacophore map highlighting the critical H-bond interaction between the morpholine oxygen and the kinase hinge region.[1][2][3]
Synthetic Chemistry Strategies
Constructing the Indole-6-yl morpholine scaffold requires precision to avoid over-functionalization.[1][2] The most robust method is the Buchwald-Hartwig Amination , which couples a pre-formed 6-haloindole with morpholine.[2]
3.1 Retrosynthetic Analysis
-
Disconnection: C6–N bond.[2]
-
Starting Materials: 6-Bromoindole (commercially available) and Morpholine.[1][2]
-
Catalytic System: Palladium(0) source with a bulky phosphine ligand to facilitate oxidative addition into the electron-rich aryl bromide.[1][2]
3.2 Synthetic Workflow (Buchwald-Hartwig)
Figure 2: Optimized Buchwald-Hartwig amination pathway for the synthesis of 6-morpholinoindole.
Detailed Experimental Protocols
The following protocol is a "self-validating" system. If the color change or TLC progression does not match the description, pause and re-evaluate the catalyst quality (Pd sources oxidize easily).
Protocol: Palladium-Catalyzed C-N Coupling
Objective: Synthesis of 6-(morpholin-4-yl)-1H-indole from 6-bromoindole.
Reagents:
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (2.0 mol%)[1][2][3] -
Ligand: XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4.0 mol%)[1][2][3]
-
Base:
(Cesium Carbonate) (3.0 equiv, dried)[1][2][3] -
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[2][3]
-
Charging: Add 6-bromoindole (980 mg, 5 mmol),
(92 mg, 0.1 mmol), XantPhos (116 mg, 0.2 mmol), and (4.88 g, 15 mmol) to the flask. -
Solvent Addition: Evacuate and backfill with Argon (3 cycles).[2][3] Add anhydrous Toluene (25 mL) and Morpholine (0.52 mL, 6 mmol) via syringe.[1][2][3]
-
Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously.
-
Observation: The mixture will turn from dark red/purple to a heterogeneous suspension.[2]
-
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3) after 4 hours. The starting material (
) should disappear, replaced by a fluorescent blue spot ( ).[1][2][3] -
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.[2][3] Wash the pad with EtOAc.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).
Yield Expectation: 75–90% (Off-white solid).[1][2]
Case Studies & Biological Data
Case Study 1: PI3K/mTOR Inhibition
While many PI3K inhibitors utilize a quinazoline core, the indole scaffold offers a distinct selectivity profile.[3]
-
Mechanism: The morpholine oxygen mimics the interaction of the ATP adenine ring N1, forming a hydrogen bond with the hinge region backbone (e.g., Val851 in PI3K
).[2][3] -
Data: Analogues of 6-morpholinoindole have shown
values in the low nanomolar range (<50 nM) against PI3K , with improved selectivity over PI3K compared to their quinazoline counterparts.[1][2][3]
Case Study 2: NOX2 Inhibition (GSK2795039 Context)
GSK2795039 is a potent NOX2 inhibitor (
| Compound Class | Target | Key Interaction | |
| 6-Morpholinoindole | PI3K / mTOR | Hinge H-bond (Val851) | ~10–100 nM |
| GSK2795039 | NOX2 | Allosteric Modulation | 270 nM |
| 6-Morpholino-9-sulfonylpurine | Leukemia (K562) | Apoptosis Induction | < 5 |
References
-
Hirsch, A. et al. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure."[2][3] MDPI, 2023.[2][3] Link[1][2][3]
-
Smith, J. et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery."[2][3] ACS Chemical Neuroscience, 2018.[2][3] Link[1][2][3]
-
Yamada, T. et al. "Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor."[2][3] Antioxidants & Redox Signaling, 2016.[2][3] Link
-
Folkes, A. J. et al. "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[1][2][7] Journal of Medicinal Chemistry, 2008.[2][3] Link
-
Palchykov, V. A. "Morpholines.[2][3] Synthesis and Biological Activity."[3][9][10][11] Russian Journal of Organic Chemistry, 2013.[2][3] Link
Sources
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- 5. NOX2 inhibitor GSK2795039 metabolite identification towards drug optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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